1-(2,3,4-trichlorophenyl)ethan-1-ol
Description
Properties
CAS No. |
168482-77-7 |
|---|---|
Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sodium Borohydride-Mediated Reduction
The most straightforward method involves the reduction of 2,3,4-trichlorobenzaldehyde using sodium borohydride (NaBH₄) in alcoholic solvents such as methanol or ethanol. This reaction proceeds under mild conditions (room temperature, inert atmosphere) to minimize side reactions like over-reduction or dehalogenation. The mechanism entails nucleophilic attack by hydride ions on the carbonyl carbon, followed by protonation to yield the secondary alcohol. While NaBH₄ is cost-effective and easy to handle, its selectivity for aldehydes over ketones makes it ideal for this route. Typical yields exceed 80%, though purification via column chromatography or recrystallization is often necessary to remove residual boron by-products.
Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative for large-scale synthesis. Using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm), 2,3,4-trichlorobenzaldehyde is reduced to the corresponding alcohol. This method avoids stoichiometric reagents and produces fewer waste by-products. However, stringent temperature control (20–40°C) and solvent selection (e.g., tetrahydrofuran or ethyl acetate) are critical to prevent catalyst poisoning by chlorine substituents. Industrial applications often favor this approach due to its scalability and compatibility with continuous-flow reactors.
Reduction of 2,3,4-Trichloroacetophenone
Metal Hydride Reductions
2,3,4-Trichloroacetophenone, a ketone precursor, undergoes reduction to 1-(2,3,4-trichlorophenyl)ethan-1-ol using stronger hydride sources like lithium aluminum hydride (LiAlH₄). Reactions are conducted in anhydrous ether or tetrahydrofuran at reflux temperatures (60–80°C) to ensure complete conversion. LiAlH₄ provides higher reactivity compared to NaBH₄, making it suitable for sterically hindered substrates. Post-reaction quenching with aqueous ammonium chloride and extraction with dichloromethane yield the alcohol with >85% purity.
Transition Metal-Catalyzed Asymmetric Reduction
For enantiomerically pure products, asymmetric hydrogenation employs chiral catalysts such as Ru-BINAP complexes. These catalysts induce stereoselectivity by coordinating to the ketone’s carbonyl group, delivering hydride ions to the re or si face. For example, (S)-BINAP-RuCl₂ achieves enantiomeric excess (ee) values exceeding 90% in isopropanol at 50°C. This method is favored in pharmaceutical synthesis but requires meticulous catalyst recycling to offset costs.
Enantioselective Synthesis Techniques
Enzymatic Resolution
Racemic this compound can be resolved using lipases or esterases. Enzymes like Candida antarctica lipase B selectively acetylate one enantiomer in a kinetic resolution process. For instance, vinyl acetate as an acyl donor in tert-butanol at 30°C achieves 98% ee for the (R)-enantiomer. The unreacted (S)-alcohol is then separated via chromatography. While enzymatic methods are environmentally benign, they are limited by substrate specificity and long reaction times.
Chiral Auxiliary Approaches
Chiral auxiliaries, such as Evans oxazolidinones, temporarily bind to the ketone precursor to dictate stereochemistry during reduction. After alcohol formation, the auxiliary is cleaved under mild acidic conditions. This approach guarantees high ee (>95%) but introduces additional synthetic steps, reducing overall atom economy.
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes cost efficiency and minimal waste. Continuous hydrogenation reactors with Pd/C catalysts operate at 10–20 bar H₂ and 80°C, achieving throughputs of >100 kg/day. Downstream purification employs fractional distillation under reduced pressure (e.g., 4 mbar, 97–100°C) to isolate the alcohol with >90% purity. Solvent recovery systems and catalyst regeneration further enhance sustainability.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Advantages | Limitations | Scale Suitability |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, MeOH/EtOH, RT | Low cost, simplicity | Moderate yields, boron waste | Laboratory |
| Catalytic Hydrogenation | Pd/C, H₂, 1–3 atm, 40°C | Scalable, minimal waste | Catalyst sensitivity to Cl groups | Industrial |
| LiAlH₄ Reduction | LiAlH₄, THF, reflux | High reactivity | Air/moisture sensitivity | Laboratory |
| Asymmetric Hydrogenation | Ru-BINAP, iPrOH, 50°C | High enantioselectivity | High catalyst cost | Pharmaceutical |
| Enzymatic Resolution | Lipase B, vinyl acetate, 30°C | Eco-friendly, high ee | Slow kinetics, substrate limitations | Pilot scale |
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.
Reduction: 1-(2,3,4-Trichlorophenyl)ethane.
Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-Trichlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its trichlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers: Chlorine Substitution Patterns
Key Compounds :
- 1-(2,4,5-Trichlorophenyl)ethan-1-ol (CAS 14299-54-8): Positional isomer with chlorine at 2,4,5-positions.
- 1-(2,3,4-Trichlorophenyl)ethan-1-one (CAS 13608-87-2): Ketone analog of the target compound.
Differences :
- Electronic Effects : The 2,3,4-trichloro substitution creates a more electron-deficient aromatic ring compared to 2,4,5-substitution, altering nucleophilic/electrophilic reactivity.
- Metabolic Stability : 1-(2,4,5-Trichlorophenyl)ethan-1-ol is a metabolite of tetrachlorvinphos with a soil half-life of <8 days, suggesting rapid degradation . The 2,3,4-isomer’s environmental persistence remains uncharacterized but may differ due to steric hindrance.
- Biological Activity : Pyrazoline derivatives bearing 2,3,4-trichlorophenyl groups exhibit moderate antimicrobial activity, while 2,4,5-trichlorophenyl analogs are linked to cytotoxic properties in dibromobenzimidazole complexes .
Table 1: Positional Isomer Comparison
Functional Group Analogs: Alcohols vs. Ketones
Key Compounds :
Differences :
- Reactivity : The hydroxyl group in this compound enables hydrogen bonding, enhancing water solubility compared to ketones. Ketones are more electrophilic, facilitating nucleophilic additions.
- Synthetic Utility : Ketones like 1-(2,3,4-trichlorophenyl)ethan-1-one serve as precursors for alcohols via reduction, whereas alcohols can be oxidized back to ketones under acidic conditions (e.g., Na₂Cr₂O₇/H₂SO₄) .
Table 2: Functional Group Comparison
Halogen-Substituted Analogs: Chlorine vs. Fluorine
Key Compounds :
- 1-(2,4,6-Trifluorophenyl)ethan-1-ol (CAS 1250113-83-7): Fluorinated analog (MW 176.14 g/mol).
- 1-(3-Chloro-4-fluorophenyl)ethan-1-ol (CAS 878572-03-3): Mixed halogen substitution.
Differences :
- Electronic Effects : Fluorine’s high electronegativity withdraws electron density more strongly than chlorine, reducing aromatic ring reactivity.
- Biological Activity : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability. For example, 2,4,6-trifluorophenyl derivatives are explored in agrochemicals for improved pest resistance .
Table 3: Halogen Substitution Effects
| Compound | Halogens | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound | Cl (2,3,4) | 223.48 | Antimicrobial precursors |
| 1-(2,4,6-Trifluorophenyl)ethan-1-ol | F (2,4,6) | 176.14 | Agrochemical R&D |
Q & A
Q. What are the standard synthetic routes for 1-(2,3,4-trichlorophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?
The compound is commonly synthesized via reduction of 1-(2,3,4-trichlorophenyl)ethanone using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (0–25°C). Industrial methods employ catalytic hydrogenation with Pd/C under hydrogen pressure. Key factors include solvent polarity (THF enhances LiAlH₄ reactivity) and temperature control to minimize side reactions. Purification via recrystallization or distillation is critical to achieve >95% purity .
Q. How can oxidation reactions of this compound be optimized to produce 1-(2,3,4-trichlorophenyl)ethanone?
Oxidation to the ketone is achieved using CrO₃ in acetic acid or KMnO₄ in aqueous solution . Methodological optimization involves:
- Monitoring reaction progress via TLC or GC-MS.
- Adjusting stoichiometry (e.g., 1:1.2 molar ratio of alcohol to CrO₃).
- Temperature control (25–40°C for CrO₃; 50–60°C for KMnO₄).
CrO₃ provides higher yields (85–90%) but requires careful handling due to toxicity, while KMnO₄ is safer but less efficient (70–75% yield) .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure (e.g., hydroxyl proton at δ 2.1–2.5 ppm; aromatic protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 225.5 (C₈H₇Cl₃O⁺).
- HPLC : Quantifies purity using C18 columns with UV detection (λ = 254 nm).
- IR Spectroscopy : Identifies O–H stretch (~3300 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis of (1R)-1-(2,3,4-trichlorophenyl)ethan-1-ol be achieved, and what chiral catalysts are effective?
Asymmetric reduction of the ketone precursor using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata) or Ru-BINAP complexes achieves enantiomeric excess (ee) >90%. Reaction conditions (e.g., solvent: THF; temperature: -20°C) and catalyst loading (1–5 mol%) significantly impact ee. Chiral HPLC (Chiralpak AD-H column) is used to validate enantiopurity .
Q. What strategies resolve contradictions in reported biological activities (e.g., mutagenicity vs. antimicrobial efficacy)?
Discrepancies arise from assay variability (e.g., bacterial vs. mammalian cell models). A systematic approach includes:
- Dose-response studies : Identify thresholds for mutagenicity (Ames test) vs. MIC values (antimicrobial assays).
- Metabolite profiling : LC-MS to detect reactive intermediates (e.g., quinone metabolites) that may drive toxicity.
- Receptor docking simulations : Compare binding affinities to targets like CYP450 enzymes or bacterial efflux pumps .
Q. How does the trichlorophenyl substituent influence reactivity in substitution reactions compared to dichloro analogs?
The electron-withdrawing effect of three chlorine atoms increases the electrophilicity of the hydroxyl-bearing carbon, accelerating nucleophilic substitution. For example, reaction with SOCl₂ in dichloromethane yields 1-(2,3,4-trichlorophenyl)ethyl chloride in 80% yield (vs. 60% for dichloro analogs). Kinetic studies (GC monitoring) show a 1.5× faster rate for the trichloro derivative due to enhanced leaving-group stability .
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Soil Microcosm Studies : Aerobic degradation in loam soil (half-life <8 days) with GC-MS detection of metabolites like 1-(2,3,4-trichlorophenyl)ethanone and diols .
- Photodegradation Assays : UV irradiation (λ = 254 nm) in aqueous solution to identify hydroxylated byproducts.
- QSAR Modeling : Predicts bioaccumulation potential (logP = 3.2) and toxicity endpoints .
Methodological Notes
- Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent bioactivity data, prioritizing studies with standardized OECD protocols .
- Advanced Purification : For chiral separations, employ simulated moving-bed (SMB) chromatography with cellulose triacetate columns .
- Environmental Impact : Combine OECD 307 (soil degradation) and EPA 835.7110 (photolysis) guidelines for comprehensive fate assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
